molecular formula C5H9O3- B8311939 Tert-butyl carbonate

Tert-butyl carbonate

Cat. No. B8311939
M. Wt: 117.12 g/mol
InChI Key: XKXIQBVKMABYQJ-UHFFFAOYSA-M
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Patent
US04426391

Procedure details

Chloromethyl chloroformate and chloroethyl chloroformate can be reacted similarly with other alcohols such as t-butanol and hexanol to form 1-chloromethyl (or ethyl) t-butyl carbonate and 1-chloromethyl (or ethyl) +-butyl carbonate and 1-chloromethyl (or ethyl) hexyl carbonate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]([O:4]CCl)=[O:3].Cl[C:8]([O:10]CCCl)=[O:9].[CH2:14]([OH:20])[CH2:15][CH2:16][CH2:17][CH2:18][CH3:19].[C:21]([OH:25])([CH3:24])([CH3:23])[CH3:22]>>[C:2](=[O:3])([O-:4])[O:25][C:21]([CH3:24])([CH3:23])[CH3:22].[C:8](=[O:9])([O-:10])[O:20][CH2:14][CH2:15][CH2:16][CH3:17].[C:2](=[O:3])([O-:4])[O:20][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=O)OCCl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=O)OCCCl
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(OC(C)(C)C)([O-])=O
Name
Type
product
Smiles
C(OCCCC)([O-])=O
Name
Type
product
Smiles
C(OCCCCCC)([O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.